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Compound of Interest

Compound Name: Methyl 4-Iodo-3-methylbenzoate

Cat. No.: B140374 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-Iodo-
3-methylbenzoate, a key intermediate in various synthetic applications, particularly in the

development of pharmaceuticals and advanced materials. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed interpretation

of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Understanding the spectroscopic profile of this molecule is crucial for its unambiguous

identification, purity assessment, and for predicting its reactivity in subsequent chemical

transformations.

Molecular Structure and Spectroscopic Overview
Methyl 4-Iodo-3-methylbenzoate possesses a substituted benzene ring with an ester, a

methyl group, and an iodine atom. This unique arrangement of substituents gives rise to a

distinct spectroscopic fingerprint. The electron-withdrawing nature of the ester and iodo groups,

combined with the electron-donating character of the methyl group, creates a specific

electronic environment that influences the chemical shifts in NMR spectroscopy, the vibrational

modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

The structural formula of Methyl 4-Iodo-3-methylbenzoate is presented below:

Caption: Molecular Structure of Methyl 4-Iodo-3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For Methyl 4-Iodo-3-methylbenzoate, both ¹H and ¹³C NMR provide

critical information for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of Methyl 4-Iodo-3-methylbenzoate is expected to show distinct

signals for the aromatic protons, the methyl ester protons, and the methyl group on the

benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10

mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 d 1H
Ar-H (ortho to -

COOCH₃)

~7.6-7.8 dd 1H
Ar-H (para to -

COOCH₃)

~7.2-7.4 d 1H
Ar-H (meta to -

COOCH₃)

~3.9 s 3H -COOCH₃

~2.4 s 3H Ar-CH₃

Interpretation and Rationale:

Aromatic Protons: The three aromatic protons will appear as distinct signals due to their

different electronic environments. The proton ortho to the electron-withdrawing ester group is
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expected to be the most deshielded and appear at the lowest field. The other two protons will

have chemical shifts influenced by both the iodo and methyl groups.

Ester Methyl Protons: The singlet at approximately 3.9 ppm is characteristic of the methyl

ester protons.

Aromatic Methyl Protons: The singlet around 2.4 ppm corresponds to the protons of the

methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in Methyl 4-Iodo-3-methylbenzoate will give rise to a separate signal.

Experimental Protocol for ¹³C NMR:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically

acquired on a 100 MHz or higher field spectrometer. This technique simplifies the spectrum by

removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~166 C=O (ester)

~140 Ar-C (ipso to -CH₃)

~138 Ar-C (ipso to -COOCH₃)

~135 Ar-C (para to -CH₃)

~130 Ar-C (ortho to -CH₃)

~128 Ar-C (meta to -CH₃)

~95 Ar-C (ipso to -I)

~52 -COOCH₃

~23 Ar-CH₃
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Interpretation and Rationale:

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a

characteristic downfield shift of around 166 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. The carbon bearing the iodine atom (ipso-carbon) is expected to be

significantly shielded due to the "heavy atom effect" of iodine. The other aromatic carbons

will have shifts determined by the combined electronic effects of the substituents.

Methyl Carbons: The methyl carbon of the ester group will appear around 52 ppm, while the

methyl carbon attached to the aromatic ring will be found at a more upfield position, typically

around 23 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample like Methyl 4-Iodo-3-methylbenzoate, the spectrum can be recorded as a KBr

pellet or by using an Attenuated Total Reflectance (ATR) accessory. The PubChem database

indicates that an FTIR spectrum has been recorded for this compound[1].

Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000-3100 C-H stretch Aromatic

~2850-2960 C-H stretch Aliphatic (-CH₃)

~1720-1740 C=O stretch Ester

~1600, ~1475 C=C stretch Aromatic ring

~1250-1300 C-O stretch Ester

~500-600 C-I stretch Aryl iodide

Interpretation and Rationale:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive

indicator of the ester carbonyl group.

C-O Stretch: The C-O stretching vibration of the ester group will appear in the fingerprint

region, typically around 1250-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-

H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and

1475 cm⁻¹.

C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically in

the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

A mass spectrum can be obtained using various ionization techniques, such as Electron

Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like

Methyl 4-Iodo-3-methylbenzoate, EI-MS is a common method.
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Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak

at m/z corresponding to the molecular weight of the compound (C₉H₉IO₂ = 276.07 g/mol )[1].

Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of

the methoxy group (-OCH₃) to give an [M-31]⁺ peak, and the loss of the entire

methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the iodine

atom will also lead to characteristic isotopic patterns and potential fragmentation involving

the loss of an iodine radical.

[M]⁺˙
m/z = 276

[M - OCH₃]⁺
m/z = 245- OCH₃

[M - COOCH₃]⁺
m/z = 217

- COOCH₃

[C₇H₄I]⁺
m/z = 215

- H₂

Click to download full resolution via product page

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion
The spectroscopic data of Methyl 4-Iodo-3-methylbenzoate provides a comprehensive and

unambiguous means of its identification and characterization. The combination of ¹H and ¹³C

NMR, IR, and mass spectrometry allows for the complete elucidation of its molecular structure.

The interpretations and predicted data presented in this guide are based on established

principles of spectroscopy and data from closely related compounds. This information is

invaluable for scientists working with this compound, ensuring the quality and integrity of their

research and development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methyl 4-Iodo-3-methylbenzoate | C9H9IO2 | CID 231757 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Spectroscopic Signature of Methyl 4-Iodo-3-
methylbenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140374#methyl-4-iodo-3-methylbenzoate-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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